2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol, also known by its IUPAC name, is an organic compound characterized by the presence of an amino group and an imidazole ring attached to a phenolic structure. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. It is classified as a heterocyclic aromatic compound due to the presence of the imidazole ring.
The compound can be sourced from various chemical databases such as PubChem, which provides comprehensive details on its molecular structure, classification, and properties. In terms of classification, it falls under the category of phenolic compounds and is recognized for its biological activity, particularly in medicinal chemistry where it may exhibit pharmacological properties.
The synthesis of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol can be achieved through several methods:
These methods leverage established synthetic pathways commonly used in organic chemistry to generate phenolic compounds with specific substituents.
The reaction conditions typically involve solvents such as ethanol or dimethylformamide under controlled temperatures to optimize yield and purity. The use of reducing agents like lithium aluminum hydride or catalytic hydrogenation is common in achieving the final product.
The molecular formula for 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol is . The structure consists of a phenolic ring substituted with an amino group at the 2-position and an imidazole ring at the 5-position.
Cc1cc(N)cc(c1)n2cnc(n2)CThis structure indicates a complex interplay between aromaticity and heterocyclic chemistry, which may contribute to its unique chemical properties.
The compound can participate in various chemical reactions typical for phenolic compounds, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations while minimizing side reactions.
The mechanisms underlying the biological activity of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol are not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Research suggests that compounds with similar structures often exhibit antioxidant and anti-inflammatory activities, potentially mediated through redox mechanisms or modulation of signaling pathways involving reactive oxygen species.
Key chemical properties include:
Relevant data can be obtained from computational modeling tools like EPISUITE, which predict physicochemical properties essential for assessing environmental impact and biological activity.
2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol has potential applications in:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5